

Essential Safety and Operational Guide for Handling BTR-1

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Compound of Interest

Compound Name: BTR-1

Cat. No.: B3223607

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This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with **BTR-1** (5-Benzylidene-3-ethyl rhodanine). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound.

Hazard Identification and Safety Summary

BTR-1 is an active anti-cancer agent that induces apoptosis and cell death.[1][2] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] The chemical, physical, and toxicological properties have not been completely investigated.[3]

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NOS ₂	[3]
Molecular Weight	249.35 g/mol	[3]
CAS Number	18331-34-5	[3]
GHS Classification	Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)	[3]
IC ₅₀	<10µM on leukemic cell line, CEM	[1]

Personal Protective Equipment (PPE)

When handling **BTR-1**, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

- Eye Protection: Wear safety goggles with side-shields.[3]
- Hand Protection: Use protective gloves.[3]
- Skin and Body Protection: Wear impervious clothing.[3]
- Respiratory Protection: A suitable respirator is required.[3] Use in an area with appropriate exhaust ventilation.[3]

Handling and Storage Procedures

Safe Handling:

- Avoid inhalation, ingestion, and contact with skin and eyes.[3]
- Wash skin thoroughly after handling.[3]
- Do not eat, drink, or smoke when using this product.[3]

- Use only in a well-ventilated area or under a fume hood.[3]
- Avoid the formation of dust and aerosols.[3]

Storage:

- Keep the container tightly sealed.[3]
- Store in a cool, well-ventilated area.[3]
- Protect from direct sunlight and sources of ignition.[3]
- Powder: Store at -20°C.[3][4]
- In solvent: Store at -80°C.[3][4]

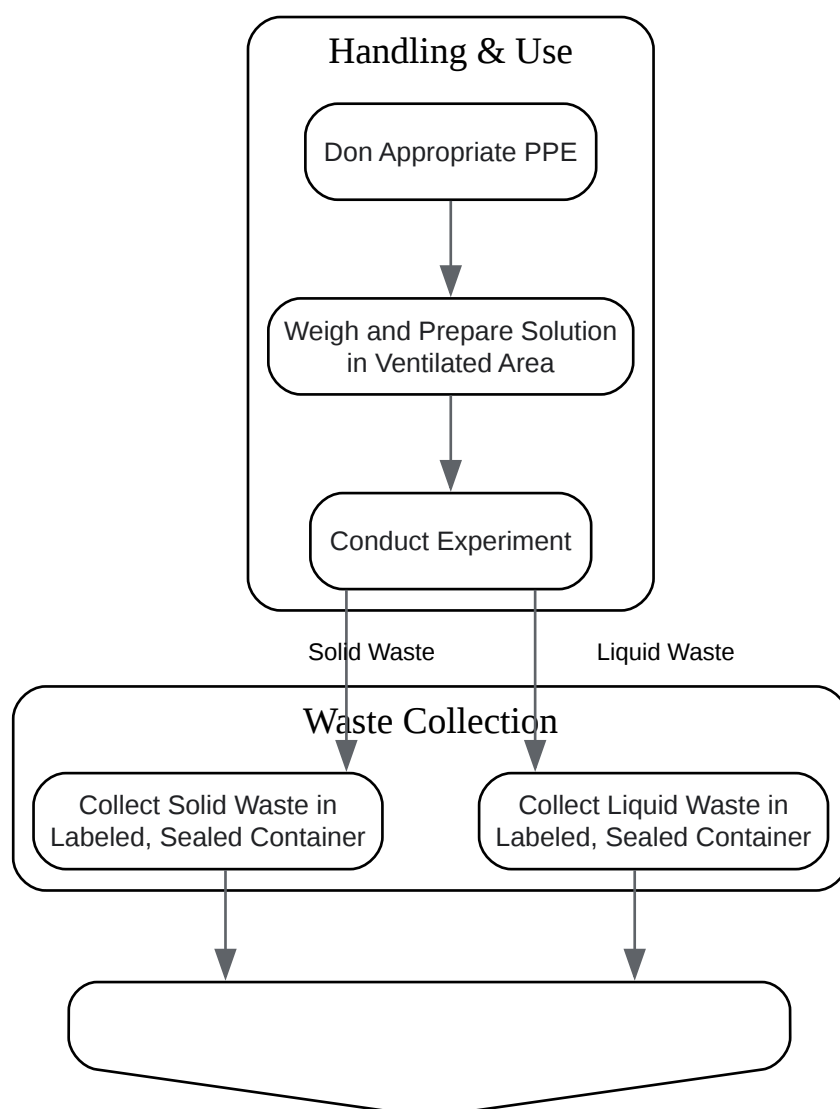
First Aid Measures

- If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
[3]
- Eye Contact: Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers. Promptly call a physician.[3]
- Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3]
- Inhalation: Immediately move the person to fresh air.[3]

Disposal Plan

Dispose of **BTR-1** and its container at an approved waste disposal plant.[3] Avoid release to the environment.[3] Collect any spillage.[3]

Disposal Workflow



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Caption: Workflow for the safe handling and disposal of **BTR-1**.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a general procedure to assess the cytotoxic effects of **BTR-1** on a cancer cell line, such as the CEM leukemic cell line, where it has been shown to be active.^{[1][2]}

Materials:

- **BTR-1** compound

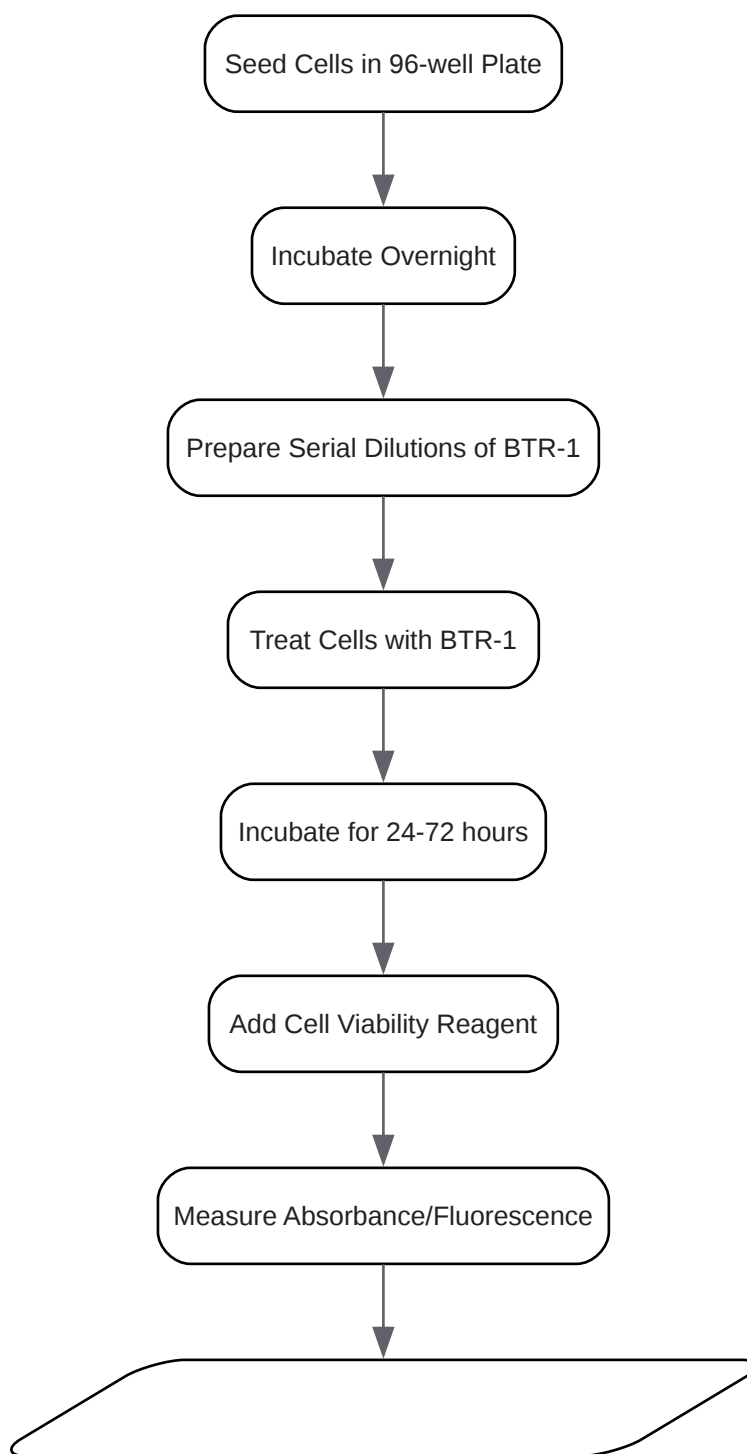
- CEM (or other suitable cancer cell line)
- Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, PrestoBlue)
- Plate reader
- Dimethyl sulfoxide (DMSO)

Procedure:

- Cell Seeding:
 - Culture CEM cells to a sufficient density.
 - Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 μ L of culture medium.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **BTR-1** in DMSO.
 - On the day of the experiment, prepare serial dilutions of **BTR-1** in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically $\leq 0.1\%$).
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **BTR-1**. Include a vehicle control (medium with DMSO only) and a negative control (medium only).
- Incubation:

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Viability Assessment:
 - After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
 - Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability against the log of the **BTR-1** concentration to generate a dose-response curve.
 - Determine the IC₅₀ value, which is the concentration of **BTR-1** that inhibits cell growth by 50%.

Experimental Workflow Diagram



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Caption: Workflow for an in vitro cytotoxicity assay using **BTR-1**.

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